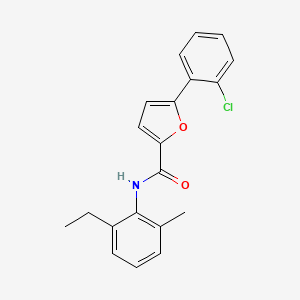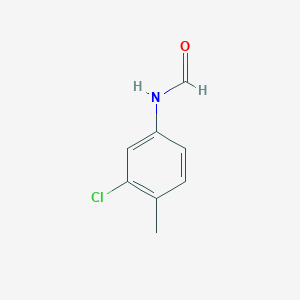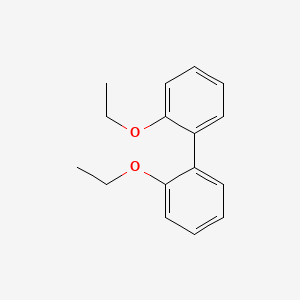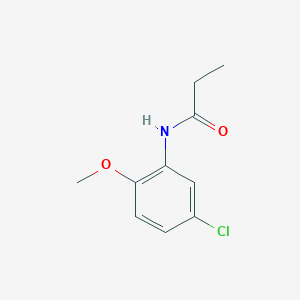
5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide is an organic compound that belongs to the class of furan derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 2-chlorophenyl and 2-ethyl-6-methylphenyl groups can be done via electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or other oxidized products.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic treatments.
Industry: Use in the production of materials with specific properties.
Mécanisme D'action
The mechanism by which 5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and lead to specific physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Chlorophenyl)-2-furamide
- N-(2-ethyl-6-methylphenyl)-2-furamide
- 5-(2-Chlorophenyl)-N-phenyl-2-furamide
Uniqueness
5-(2-Chlorophenyl)-N-(2-ethyl-6-methylphenyl)-2-furamide is unique due to the specific combination of functional groups and their positions on the furan ring. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.
Propriétés
Numéro CAS |
853317-12-1 |
|---|---|
Formule moléculaire |
C20H18ClNO2 |
Poids moléculaire |
339.8 g/mol |
Nom IUPAC |
5-(2-chlorophenyl)-N-(2-ethyl-6-methylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO2/c1-3-14-8-6-7-13(2)19(14)22-20(23)18-12-11-17(24-18)15-9-4-5-10-16(15)21/h4-12H,3H2,1-2H3,(H,22,23) |
Clé InChI |
ZRZCWLLLILAUDJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{[(Phenoxyacetyl)carbamothioyl]amino}benzoic acid](/img/structure/B11943547.png)


![8-(3-Methylbut-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B11943563.png)




